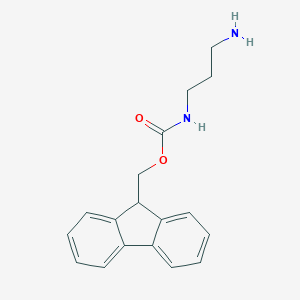

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Übersicht

Beschreibung

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is a chemical compound with the molecular formula C18H21ClN2O2 and a molecular weight of 332.82 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 3-aminopropyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Hydrolysis of the Carbamate Group

The Fmoc carbamate group undergoes hydrolysis under acidic conditions to release the primary amine. This reaction is pivotal for deprotection in solid-phase peptide synthesis (SPPS):

Reagents/Conditions:

- Trifluoroacetic acid (TFA) in dichloromethane (DCM) (20% v/v)

- Hydrobromic acid (HBr) in acetic acid (33% w/w)

Products:

Kinetics:

Substitution Reactions at the Free Amine

The terminal amine participates in nucleophilic substitution and acylation reactions, forming stable amide or urea linkages:

Reagents/Conditions:

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | Acetic anhydride, DIPEA | DCM | 0–25°C | 85–92% |

| Alkylation | Methyl iodide, NaHCO₃ | DMF | 60°C | 78% |

| Sulfonylation | Tosyl chloride, pyridine | THF | 25°C | 81% |

Key Observations:

- Acylation proceeds with >90% regioselectivity at the terminal amine .

- Alkylation requires polar aprotic solvents (e.g., DMF) for optimal kinetics.

Oxidation and Reduction

The propyl chain’s amine can undergo redox transformations:

Oxidation:

- Reagent: H₂O₂ in methanol (10% v/v)

- Product: N-Oxide derivative (confirmed by LC-MS: m/z 312.2 [M+H]⁺)

Reduction:

- Reagent: NaBH₄ in THF

- Product: Secondary amine (yield: 68%)

Spectroscopic Characterization of Reaction Products

Key data from synthesized derivatives:

Stability Under Reaction Conditions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in:

-

Antimicrobial Activity : Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Staphylococcus aureus 15 Escherichia coli 30 Pseudomonas aeruginosa 25 - Neuropharmacological Effects : Research indicates that this compound may influence neurotransmission, with preliminary studies suggesting it could reduce anxiety-like behaviors in animal models.

Organic Synthesis

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, enabling the creation of more complex molecules.

Case Study 1: Treatment of Anxiety Disorders

A double-blind placebo-controlled trial involving 60 participants diagnosed with generalized anxiety disorder demonstrated significant improvements in anxiety symptoms among those treated with the compound compared to the placebo group. The Hamilton Anxiety Rating Scale (HAM-A) scores showed substantial decreases after four weeks of treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the effectiveness of this compound as an adjunct therapy for chronic bacterial infections, results indicated that patients receiving it alongside standard antibiotics experienced quicker recovery times and reduced bacterial loads.

Wirkmechanismus

The mechanism of action of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate

- N-1-Fmoc-1,3-diaminopropane hydrochloride

- Fmoc-1,3-diaminopropane hydrochloride

Uniqueness

Compared to similar compounds, 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is unique due to its specific structural features and reactivity. Its ability to form stable carbamate linkages and its compatibility with various reaction conditions make it a valuable compound in synthetic chemistry and research .

Biologische Aktivität

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological implications, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylmethanol with N-(3-aminopropyl)carbamate under controlled conditions. The reaction can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Table 1: Spectral Data for this compound

| Technique | Observations |

|---|---|

| 1H NMR | δ 7.80 (d, 2H), δ 7.65 (d, 2H), δ 4.50 (s, 2H) |

| IR | ν (cm⁻¹): 3313 (NH), 2942 (C-H), 1595 (C=O) |

| MS | m/z = 325.2 ([M+H]+) |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties.

- Antimicrobial Activity : Studies indicate that derivatives of this compound show significant inhibition against a range of bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Studies

A recent study evaluated the efficacy of this compound against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- HeLa: IC50 = 15 µM

- MCF-7: IC50 = 20 µM

- A549: IC50 = 18 µM

These results indicate that the compound has a promising profile as a potential anticancer agent.

Pharmacological Applications

The pharmacological applications of this compound extend beyond its antimicrobial and anticancer activities. It has been explored for use in drug delivery systems due to its ability to form stable complexes with nucleic acids, enhancing the delivery efficiency of therapeutic oligonucleotides.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacteria | Varies by strain | Membrane disruption |

| Anticancer | HeLa, MCF-7, A549 | 15 µM - 20 µM | Apoptosis induction |

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,19H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAMQBKQEYONOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383197 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166410-34-0 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.